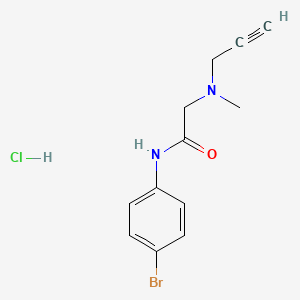![molecular formula C19H20O4 B5113072 4-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}benzaldehyde](/img/structure/B5113072.png)
4-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}benzaldehyde, also known as MPPF, is a chemical compound that has gained significant attention in scientific research due to its potential as a radioligand for imaging purposes.
Mecanismo De Acción
4-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}benzaldehyde acts as a selective antagonist of the 5-HT1A receptor. The binding of 4-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}benzaldehyde to the 5-HT1A receptor blocks the binding of serotonin, a neurotransmitter that regulates mood and anxiety. This results in a decrease in 5-HT1A receptor activity, which has been associated with the pathophysiology of several psychiatric disorders.
Biochemical and Physiological Effects:
4-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}benzaldehyde has been shown to have a high affinity and selectivity for the 5-HT1A receptor. PET studies using 4-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}benzaldehyde have demonstrated changes in 5-HT1A receptor binding in various brain regions in patients with psychiatric disorders. 4-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}benzaldehyde has also been used to investigate the effects of pharmacological interventions on the 5-HT1A receptor in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}benzaldehyde has several advantages for lab experiments, including its high affinity and selectivity for the 5-HT1A receptor, its well-established synthesis method, and its ability to be labeled with a radioactive isotope for PET imaging. However, 4-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}benzaldehyde also has limitations, including its short half-life, which limits its use in longitudinal studies, and its potential for off-target effects.
Direcciones Futuras
For 4-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}benzaldehyde research include the development of novel radioligands with improved pharmacokinetic properties, the investigation of the role of the 5-HT1A receptor in other neurological and psychiatric disorders, and the development of new therapeutic interventions targeting the 5-HT1A receptor. Additionally, the use of 4-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}benzaldehyde in combination with other imaging modalities, such as magnetic resonance imaging (MRI), may provide a more comprehensive understanding of the role of the 5-HT1A receptor in psychiatric disorders.
Métodos De Síntesis
The synthesis of 4-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}benzaldehyde involves the reaction of 4-hydroxybenzaldehyde with 2-bromoethyl-1-propene in the presence of potassium carbonate and copper powder. The resulting product is then reacted with 2-methoxyphenol in the presence of cesium carbonate to yield 4-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}benzaldehyde. The synthesis method of 4-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}benzaldehyde is well-established and has been reported in several scientific publications.
Aplicaciones Científicas De Investigación
4-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}benzaldehyde has been extensively used as a radioligand for imaging purposes in positron emission tomography (PET) studies. PET is a non-invasive imaging technique that allows the visualization of biological processes in vivo. 4-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}benzaldehyde binds to the serotonin 1A (5-HT1A) receptor, which is widely distributed in the central nervous system and is involved in the regulation of mood and anxiety. PET studies using 4-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}benzaldehyde have been conducted to investigate the role of the 5-HT1A receptor in various psychiatric disorders, including depression, anxiety, and schizophrenia.
Propiedades
IUPAC Name |
4-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-3-4-15-7-10-18(19(13-15)21-2)23-12-11-22-17-8-5-16(14-20)6-9-17/h3-10,13-14H,11-12H2,1-2H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGFDXMTZNLLFW-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCOC2=CC=C(C=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCOC2=CC=C(C=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{2-[2-Methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}benzaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-[4-(dimethylamino)benzyl]-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate](/img/structure/B5112989.png)
![N-(2-furylmethyl)-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5112995.png)
![N-[4-(4-morpholinyl)benzyl]-2-thiophenesulfonamide](/img/structure/B5112999.png)
![1-(4-methylbenzyl)-N-[(5-methyl-2-furyl)methyl]-1H-benzimidazol-2-amine](/img/structure/B5113005.png)
![1-[2-({[2-(1-azepanylcarbonyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methyl}amino)ethyl]-4-piperidinol](/img/structure/B5113013.png)
![dimethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}terephthalate](/img/structure/B5113022.png)



![N-(4-fluorobenzyl)-3-{1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-4-piperidinyl}propanamide](/img/structure/B5113047.png)
![1-[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]indoline](/img/structure/B5113056.png)
![4-({2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B5113067.png)
![2-bromo-6-methoxy-4-{[(4-methoxy-3-biphenylyl)amino]methyl}phenol](/img/structure/B5113076.png)
![N-benzyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-butanamine](/img/structure/B5113080.png)